

Synthesis of 3-(4-Phenylphenyl)propanoic Acid: An Application Note and Experimental Protocol

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Compound of Interest

Compound Name: 3-(4-Phenylphenyl)propanoic acid

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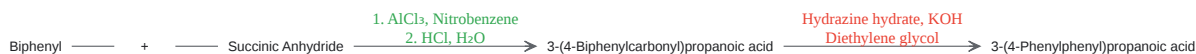
Abstract

This document provides a detailed experimental protocol for the synthesis of **3-(4-Phenylphenyl)propanoic acid**, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of biphenyl with succinic anhydride to yield 3-(4-biphenylcarbonyl)propionic acid. Subsequent reduction of the keto group via a modified Wolff-Kishner reduction affords the final product. This protocol includes detailed methodologies, quantitative data, and characterization of the intermediate and final products.

Introduction

3-(4-Phenylphenyl)propanoic acid and its derivatives are of significant interest in drug development due to their structural resemblance to a class of non-steroidal anti-inflammatory drugs (NSAIDs). The biphenyl moiety is a common scaffold in pharmacologically active compounds. This protocol outlines a reliable and reproducible method for the laboratory-scale synthesis of this versatile intermediate.

Overall Reaction Scheme



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Caption: Overall synthesis scheme for **3-(4-Phenylphenyl)propanoic acid**.

Experimental Protocols

Step 1: Synthesis of 3-(4-Biphenylcarbonyl)propionic acid

This procedure follows a classical Friedel-Crafts acylation pathway.

Materials:

- Biphenyl (75 g)
- Succinic anhydride (50 g)
- Anhydrous aluminum chloride (AlCl_3) (135 g)
- Nitrobenzene (500 mL)
- Concentrated hydrochloric acid (HCl) (150 mL)
- Sodium carbonate (Na_2CO_3)
- 6N Sulfuric acid (H_2SO_4)
- Ethanol

Procedure:

- In a suitable reaction vessel, dissolve 135 g of anhydrous aluminum chloride in 500 mL of nitrobenzene. The temperature of the solution should be maintained below 10°C using an external cooling bath.

- To the stirred solution, add a finely ground mixture of 50 g of succinic anhydride and 75 g of biphenyl in portions, ensuring the temperature remains below 10°C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 4 days.
- Pour the reaction mixture into a beaker containing a solution of 150 mL of concentrated hydrochloric acid in 1 liter of ice water.
- Remove the nitrobenzene by steam distillation.
- Collect the solid precipitate by filtration.
- Dissolve the crude solid in 4 liters of a hot 3% sodium carbonate solution.
- Clarify the solution by filtration if necessary and then reprecipitate the product by adding an excess of 6N sulfuric acid.
- Collect the crude product by filtration, dry it, and recrystallize from ethanol to obtain pure 3-(4-biphenylcarbonyl)propionic acid.^[1]

Step 2: Synthesis of 3-(4-Phenylphenyl)propanoic acid

This step involves the reduction of the ketone functional group of the intermediate to a methylene group using a modified Wolff-Kishner reduction (Huang-Minlon modification).

Materials:

- 3-(4-Biphenylcarbonyl)propionic acid
- Hydrazine hydrate (85%)
- Potassium hydroxide (KOH)
- Diethylene glycol

Procedure:

- In a round-bottom flask equipped with a reflux condenser, place the 3-(4-biphenylcarbonyl)propionic acid, 3 equivalents of potassium hydroxide, and a suitable amount of diethylene glycol.
- Add an excess of 85% hydrazine hydrate to the mixture.
- Heat the mixture to reflux for 1-2 hours.
- After the initial reflux, arrange the apparatus for distillation and carefully distill off the water and excess hydrazine until the temperature of the reaction mixture rises to approximately 200°C.
- Once the temperature reaches 200°C, return the condenser to the reflux position and continue to heat the mixture for an additional 3-4 hours.
- Cool the reaction mixture to room temperature and pour it into a beaker containing water.
- Acidify the aqueous mixture with concentrated hydrochloric acid to precipitate the product.
- Collect the solid product by vacuum filtration, wash with water until the filtrate is neutral, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield pure **3-(4-Phenylphenyl)propanoic acid**.

Data Presentation

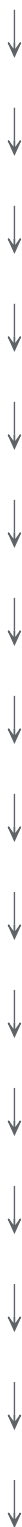
Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Yield (%)
3-(4-Biphenylcarbonyl)propanoic acid	C ₁₆ H ₁₄ O ₃	254.28	185 - 187	~69
3-(4-Phenylphenyl)propanoic acid	C ₁₅ H ₁₄ O ₂	226.27	164 - 166	High

Note: The yield for the Friedel-Crafts acylation can be around 69% under mechanochemical conditions. The yield for the Wolff-Kishner reduction is typically high but may vary depending on the specific reaction conditions and scale.

Characterization Data for 3-(4-Phenylphenyl)propanoic acid

- Melting Point: 164-166 °C
- ^1H NMR (CDCl_3 , δ): 7.60-7.25 (m, 9H, Ar-H), 3.05 (t, 2H, $-\text{CH}_2\text{-Ar}$), 2.75 (t, 2H, $-\text{CH}_2\text{-COOH}$).
- ^{13}C NMR (CDCl_3 , δ): 179.5 (C=O), 140.8, 140.2, 139.8, 128.8, 128.7, 127.3, 127.0, 126.9 (Ar-C), 35.5 ($-\text{CH}_2\text{-COOH}$), 30.2 ($-\text{CH}_2\text{-Ar}$).

Experimental Workflow Diagram



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Caption: Experimental workflow for the synthesis of **3-(4-Phenylphenyl)propanoic acid**.

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References

- 1. prepchem.com [prepchem.com]
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